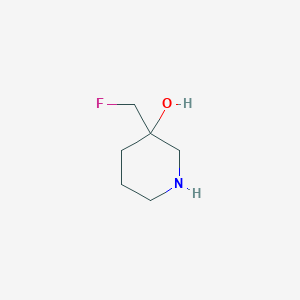

3-(Fluoromethyl)piperidin-3-ol

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis and Biological Studies

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.netnih.gov Its derivatives are found in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.netijnrd.org The prevalence of the piperidine scaffold can be attributed to its structural flexibility and its ability to engage in various non-covalent interactions with biological targets, making it a valuable component in the rational design of therapeutic agents. researchgate.net

In contemporary chemical synthesis, the development of efficient and cost-effective methods for creating substituted piperidines is a significant focus. nih.gov Common synthetic routes include the hydrogenation or reduction of pyridine (B92270) precursors. nih.govmdpi.com Researchers have developed various catalytic systems, including heterogeneous cobalt, ruthenium, and palladium catalysts, to achieve these transformations with high yields and selectivity. nih.govacs.org The integration of piperidine rings into molecular frameworks often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net The diverse pharmacological activities associated with piperidine derivatives are extensive, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory properties. researchgate.netijnrd.orgbohrium.com

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

| Pharmacological Activity | Example Application/Target |

| Anti-cancer | Inhibition of pro-tumorigenic receptors, apoptosis initiation. mdpi.combohrium.com |

| Anti-Alzheimer's | Cholinesterase inhibitors like Donepezil. ijnrd.orgbohrium.com |

| Analgesic | Opioid painkillers such as Meperidine. ijnrd.org |

| Antipsychotic | Second-generation antipsychotics like Melperone. nih.gov |

| Antiviral | Inhibition of viral replication. ijnrd.orgbohrium.com |

| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.netijnrd.org |

Impact of Fluorine Introduction in Organic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the properties of drug candidates. tandfonline.comtandfonline.com Fluorine is the most electronegative element and has a relatively small van der Waals radius, which allows it to have a profound effect on the electronic and conformational properties of a molecule without significantly increasing its size. tandfonline.comnumberanalytics.com Until the 1970s, fluorinated compounds were relatively rare in medicinal chemistry, but they are now routinely synthesized and are components of many marketed drugs. tandfonline.combohrium.com

The strategic placement of fluorine can lead to several beneficial modifications:

Metabolic Stability : Fluorine can block metabolically labile sites, preventing oxidation by metabolic enzymes and thereby increasing the molecule's half-life and bioavailability. numberanalytics.combohrium.com

Physicochemical Properties : The high electronegativity of fluorine alters the electron distribution in a molecule. tandfonline.com This can modulate the acidity or basicity (pKa) of nearby functional groups, which influences pharmacokinetic properties and binding affinity. tandfonline.combohrium.com For instance, adding fluorine near a basic nitrogen atom can reduce its basicity, which may improve membrane permeability. tandfonline.com

Binding Affinity : Fluorine can enhance the binding affinity of a ligand to its target protein. bohrium.com This can occur through various interactions, including favorable dipole-dipole interactions and, in some contexts, the formation of weak hydrogen bonds. bohrium.com

Molecular Conformation : A fluorine substituent can influence the preferred conformation of a molecule. bohrium.comd-nb.info This is particularly relevant in cyclic systems like piperidines, where the orientation of the C-F bond (axial vs. equatorial) can stabilize specific conformers, leading to more rigid structures that may fit better into a protein's binding site. d-nb.inforesearchgate.net

Table 2: Key Effects of Fluorination in Medicinal Chemistry

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Increased resistance to metabolic degradation. numberanalytics.combohrium.com |

| Acidity/Basicity (pKa) | Modulated pKa of nearby functional groups, affecting ionization and permeability. tandfonline.combohrium.com |

| Lipophilicity (LogD) | Can increase lipophilicity, though the effect depends on the molecular context. bohrium.com |

| Binding Affinity | Enhanced binding to target proteins through various interactions. tandfonline.combohrium.com |

| Molecular Conformation | Can lock the molecule into a specific, more active conformation. bohrium.comd-nb.info |

Research Context of 3-(Fluoromethyl)piperidin-3-ol within Fluorinated Heterocycles

The compound this compound belongs to the class of fluorinated saturated N-heterocycles. d-nb.info Research in this area is driven by the goal of combining the desirable properties of the piperidine scaffold with the advantages conferred by fluorination. researchgate.net The synthesis of such molecules presents unique challenges, and developing practical synthetic routes is an active area of investigation. mdpi.comresearchgate.net

Recent advances have focused on the stereoselective synthesis of fluorinated piperidines from readily available fluoropyridines via catalytic hydrogenation. mdpi.comacs.org These methods allow for the creation of piperidine rings with specific spatial arrangements of the fluorine atoms, which is crucial as the stereochemistry can dramatically affect biological activity. researchgate.net Computational and NMR spectroscopic studies on fluorinated piperidines have revealed that the conformational behavior is governed by a complex interplay of electrostatic interactions, hyperconjugation, and solvation effects. d-nb.inforesearchgate.net For instance, in many 3-fluoropiperidine (B1141850) derivatives, the fluorine atom shows a preference for the axial position, which can be leveraged in molecular design. d-nb.inforesearchgate.net

The specific structure of this compound, featuring both a hydroxyl group and a fluoromethyl group at the same carbon (a tertiary alcohol), is of particular interest. The fluoromethyl group (CH₂F) is often used as a bioisostere for methyl (CH₃) or hydroxyl (OH) groups, offering a way to fine-tune steric and electronic properties while potentially improving metabolic stability. mdpi.com The presence of the tertiary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. The synthesis of such structures can be approached by assembling the heterocyclic ring from CH₂F-containing substrates or by direct monofluoromethylation. mdpi.com The study of molecules like this compound contributes to a deeper understanding of how the precise placement of fluorine and other functional groups on a piperidine ring can be used to control molecular properties for applications in medicinal and materials chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

3-(fluoromethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H12FNO/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-5H2 |

InChI Key |

LTZUIJKEJOMTTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CF)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoromethyl Piperidin 3 Ol and Analogous Structures

Approaches to the Piperidine (B6355638) Core Formation in Fluorinated Systems

The construction of the piperidine ring is a fundamental step in the synthesis of these fluorinated compounds. Various strategies have been developed, ranging from the cyclization of linear precursors to more complex multi-component reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for forming the piperidine ring. These reactions involve the formation of a carbon-nitrogen bond within a single molecule to create the heterocyclic system.

One prominent strategy involves the intramolecular aminofluorination of olefins. This can be achieved using palladium catalysis or hypervalent iodine reagents, though these methods can require strong oxidizing agents or stoichiometric amounts of expensive or toxic reagents. nih.govacs.org Another approach is the dearomatization–hydrogenation (DAH) of fluoropyridine precursors, which allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov This method has been successfully used to synthesize analogs of commercial drugs. nih.gov

Reductive amination cascades also provide a route to substituted piperidines. For instance, a combination of reductive amination and an intramolecular Mannich-type reaction can yield piperidines with predictable diastereoselectivity. mdpi.com Additionally, radical cyclization of haloalkynes and intramolecular hydroamination of alkynes represent alternative pathways to the piperidine core. mdpi.com

A notable example of intramolecular cyclization is the synthesis of β-fluorinated piperidines through the activation of a hypervalent iodine reagent, leading to an aminofluoro iodonium (B1229267) intermediate that cyclizes to form the desired product. beilstein-journals.org

Multi-component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like fluorinated piperidines in a single step from three or more starting materials. taylorfrancis.com These reactions are advantageous due to their atom economy and the ability to rapidly generate molecular diversity. taylorfrancis.com

A recently developed palladium-catalyzed [4+2] annulation strategy provides a modular route to 3-fluoropiperidines using readily available α-fluoro-β-ketoesters. nih.govacs.org This method allows for the rapid construction of the piperidine core with functional groups that can be further derivatized. nih.govacs.org For example, the resulting product can undergo chemoselective reduction of the ester, hydrolytic decarboxylation, or cross-metathesis to introduce further structural diversity. nih.govacs.org

Stereoselective Fluorination Techniques for Piperidinol Derivatives

Introducing fluorine with control over the stereochemistry is crucial for modulating the biological activity of piperidinol derivatives. Both asymmetric organocatalysis and traditional electrophilic/nucleophilic methods have been employed to achieve this.

Asymmetric Organocatalytic Fluorination Protocols

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated compounds. Chiral organocatalysts can facilitate the stereocontrolled introduction of fluorine into piperidine precursors.

One successful approach involves the use of chiral primary amines to catalyze the Michael addition of various nucleophiles to α,β-unsaturated aldehydes, leading to the formation of chiral piperidine derivatives. oup.com For instance, a diarylprolinol silyl (B83357) ether catalyst has been used in the asymmetric aza-Michael addition of pyrazoles to α,β-unsaturated aldehydes to produce enantiomerically enriched piperidine precursors. researchgate.net

Furthermore, asymmetric alkylation of α-fluoro-β-ketoesters catalyzed by a chiral phase-transfer catalyst has been developed for the synthesis of compounds with fluorine-containing quaternary carbon centers. rsc.org

Electrophilic and Nucleophilic Fluorination Approaches

Electrophilic and nucleophilic fluorination reactions are fundamental methods for introducing fluorine into organic molecules. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are commonly used due to their stability and safety. wikipedia.orgacs.org The electrophilic fluorination of piperidone-derived enol equivalents has been reported for the synthesis of 3-fluoropiperidines, although this method can suffer from regioselectivity issues with non-symmetrical scaffolds. nih.govacs.org

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source to displace a leaving group. acs.org This strategy is often used in the synthesis of fluorinated piperidines where a pre-functionalized substrate with a suitable leaving group is available. nih.gov For example, the diastereoselective synthesis of substituted monofluorinated piperidines can be achieved by nucleophilic substitution on a substrate with defined stereochemistry. nih.gov

Metal-Catalyzed Transformations in the Synthesis of Fluorinated Piperidinols

Transition metal catalysis plays a pivotal role in the synthesis of fluorinated piperidinols, enabling a variety of transformations with high efficiency and selectivity. beilstein-journals.orgchimia.ch

Palladium-catalyzed reactions are widely used. For instance, a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with a cyclic carbamate (B1207046) provides a direct route to 3-fluoropiperidines. chim.it Another key application is the palladium-catalyzed hydrogenation of fluoropyridines, which offers a robust method to access highly valuable fluorinated piperidines. nih.govacs.org This method is tolerant of various functional groups and can be performed using a commercially available heterogeneous catalyst. nih.govacs.org

Rhodium catalysis has also been employed for the hydrogenation of fluorinated pyridines. mdpi.com While effective, rhodium catalysts can sometimes be limited by substrate scope and sensitivity to moisture. mdpi.com

Copper-catalyzed reactions have also been explored. For instance, copper-catalyzed radical enantioselective cyclization has been used to form piperidine derivatives. mdpi.com

The table below summarizes some key metal-catalyzed transformations for the synthesis of fluorinated piperidines.

| Metal Catalyst | Reaction Type | Substrate | Product | Key Features | Reference(s) |

| Palladium | Hydrogenation | Fluoropyridines | Fluorinated Piperidines | Robust, tolerates functional groups, uses heterogeneous catalyst. | nih.govacs.org |

| Palladium | [4+2] Annulation | α-Fluoro-β-ketoesters | 3-Fluoropiperidines | Modular, allows for rapid core construction. | nih.govacs.org |

| Rhodium | Hydrogenation | Fluorinated Pyridines | Fluorinated Piperidines | Effective for certain substrates. | mdpi.com |

| Copper | Radical Cyclization | Unsaturated Precursors | Piperidine Derivatives | Enantioselective. | mdpi.com |

Catalytic Hydrogenation of Fluoropyridine Precursors

The hydrogenation of fluoropyridines presents a direct route to fluorinated piperidines. However, this approach can be challenging due to potential catalyst deactivation by the basic nitrogen heterocycle and the risk of hydrodefluorination, which removes the desired fluorine atom. nih.govspringernature.com Successful hydrogenation often relies on carefully selected catalysts and reaction conditions to achieve high yields and chemoselectivity. mdpi.comlibretexts.org

Both heterogeneous and homogeneous catalysts are employed. Finely divided metals like platinum, palladium, and nickel are common heterogeneous catalysts, often supported on materials such as carbon. libretexts.org Homogeneous catalysts, such as certain rhodium and ruthenium complexes, offer alternative pathways for this transformation. springernature.commdpi.com The choice of catalyst and conditions, including solvent and additives, is crucial to overcome challenges like catalyst poisoning and to favor the desired fluorinated product over defluorinated side products. springernature.comacs.org For instance, the presence of a Brønsted acid can activate the pyridine (B92270) ring towards reduction. acs.org

Palladium-Catalyzed Dearomatization-Hydrogenation Processes

Palladium-catalyzed hydrogenation has emerged as a robust and straightforward method for synthesizing (multi)fluorinated piperidines from readily available fluoropyridines. nih.govacs.org This approach often demonstrates high cis-selectivity and can tolerate a variety of functional groups that might be sensitive to other methods. nih.govmdpi.com A common and effective catalytic system combines palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with a Brønsted acid, such as aqueous HCl, in a solvent like methanol (B129727) (MeOH). acs.org The acid is thought to activate both the substrate and the product, facilitating the hydrogenation process. acs.org

This method has proven effective for a range of fluoropyridine substrates, including those with additional substituents. nih.gov It has been shown to be chemoselective, capable of reducing the fluoropyridine ring while leaving other aromatic systems, like benzene (B151609) rings, intact. nih.govacs.org The robustness of this protocol is highlighted by its tolerance to air and moisture, making it a practical option for synthesis. acs.org Free hydroxyl groups are also tolerated under these conditions, which can lead to the formation of valuable δ-lactam products. nih.gov

Table 1: Examples of Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Starting Material | Catalyst System | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyridine | Pd(OH)₂/C, HCl, MeOH | 3-Fluoropiperidine (B1141850) | Good | N/A | acs.org |

| N-Fmoc-3-fluoropyridine | Pd(OH)₂/C, HCl, MeOH | N-Fmoc-3-fluoropiperidine | Good | >20:1 d.r. | acs.org |

| 5-Fluoro-2-phenylpyridine | Pd(OH)₂/C, HCl, MeOH | cis-5-Fluoro-2-phenylpiperidine | Good | 10:1 d.r. | nih.gov |

| 3,5-Difluoropyridine | Pd(OH)₂/C, HCl, MeOH | cis-3,5-Difluoropiperidine | Moderate | >20:1 d.r. | nih.gov |

This table is representative and does not list all possible substrates or conditions.

Ruthenium(II)-Catalyzed Asymmetric Hydrogenation

Ruthenium(II) complexes, particularly those featuring chiral diamine and N-heterocyclic carbene (NHC) ligands, are powerful catalysts for the asymmetric hydrogenation of N-heteroarenes and related compounds. nih.govbohrium.comthieme-connect.com While direct asymmetric hydrogenation of fluoropyridines to produce specific enantiomers of compounds like 3-(fluoromethyl)piperidin-3-ol remains a developing area, the principles established with other substrates are highly relevant.

These catalysts, often air- and moisture-stable, can achieve high yields and excellent enantioselectivities for the reduction of various heterocycles, including quinolines, isocoumarins, and benzothiophene (B83047) 1,1-dioxides. nih.govbohrium.comacs.org The strategy often involves the cooperation between two different chiral ligands to create a highly effective chiral environment around the metal center. nih.gov The hydrogenation of polycyclic N-heteroarenes, such as terpyridine derivatives, has been successfully achieved with excellent diastereo- and enantioselectivity using chiral Ru(diamine) complexes. bohrium.com This demonstrates the potential of these catalytic systems to control stereochemistry in complex heterocyclic scaffolds. bohrium.combohrium.com

Table 2: Representative Ru(II)-Catalyzed Asymmetric Hydrogenations

| Substrate Type | Catalyst Type | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Isocoumarins | Ru(II)-NHC-diamine | Versatile, air- and moisture-stable | High | nih.govacs.org |

| Benzothiophene 1,1-dioxides | Ru(II)-NHC-diamine | Mechanistic studies performed | High | nih.govacs.org |

| Terpyridine derivatives | Chiral Ru(diamine) complexes | Access to chiral tridentate ligands | >99% | bohrium.com |

| Phenanthridines | Chiral cationic Ru-diamine | Critical role of counteranion | up to 92% | bohrium.com |

This table illustrates the capability of Ru(II) catalysts in asymmetric hydrogenation of related heterocyclic systems.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts are highly effective for the asymmetric hydrogenation of a wide variety of substrates, including challenging ones like pyridines. nih.govresearchgate.netdiva-portal.org A common strategy to facilitate the reduction of the stable aromatic pyridine ring is its activation through the formation of a pyridinium (B92312) salt. nih.govoup.com Chiral iridium complexes can then hydrogenate these salts with high levels of enantioselectivity, providing access to chiral piperidines. nih.govoup.com

Various chiral ligands, such as P,N-ligands (e.g., PHOX) and phosphole-based ligands, have been successfully employed in combination with iridium. nih.govdiva-portal.org The choice of ligand, additives (like iodine), and reaction conditions can significantly influence the conversion and enantioselectivity. diva-portal.org This methodology has been used to generate piperidines with multiple stereogenic centers and has been applied to the synthesis of building blocks for biologically active molecules. researchgate.netoup.com The versatility of iridium catalysis makes it a promising approach for the enantioselective synthesis of complex fluorinated piperidines. researchgate.net

Copper-Catalyzed and Gold(I)-Complex Mediated Cyclizations

Beyond the hydrogenation of aromatic precursors, intramolecular cyclization reactions offer powerful alternative routes to piperidine rings. Copper and gold catalysts are particularly notable for facilitating such transformations.

Copper-Catalyzed Cyclizations: Copper-catalyzed methods can achieve the intramolecular amination of C-H bonds to form N-heterocycles. researchgate.netnih.gov For instance, systems have been developed for the cyclization of N-fluoro-sulfonamides, where copper catalysis controls both N-F and C-H bond activation to yield piperidines and pyrrolidines with good regio- and chemoselectivity. mdpi.comresearchgate.net Another approach involves the copper-catalyzed tandem hydroamination-alkynylation of aminoalkynes, which proceeds efficiently to form substituted piperidines. thieme-connect.comthieme-connect.com These radical-based or hydroamination-based cyclizations provide pathways to the piperidine core from linear precursors. mdpi.comthieme-connect.com

Gold(I)-Complex Mediated Cyclizations: Homogeneous gold catalysis is a potent tool for activating alkynes and allenes toward nucleophilic attack, enabling a wide range of cyclization reactions. mdpi.com Gold(I) complexes can catalyze the intramolecular cyclization of N-tethered enynes or diynes to construct complex polycyclic N-heterocycles. rsc.orgtandfonline.com These reactions often proceed under mild conditions with high efficiency. acs.org For example, gold-catalyzed cycloisomerization of 1,6-enynes can lead to the formation of intricate molecular frameworks, and asymmetric versions of these processes have been developed to yield products with high enantioselectivity. rsc.org These methods highlight the potential of gold catalysis to construct the piperidine ring system as part of a more complex, polycyclic structure. researchgate.net

Derivatization Strategies for Substituted Fluoropiperidinols

Once the core fluorinated piperidine structure is synthesized, further modifications can be introduced to create a diverse range of analogs. Derivatization allows for the fine-tuning of molecular properties.

Introduction of Trifluoromethyl Groups via Mannich Reaction

The intramolecular Mannich reaction is a highly effective strategy for the stereoselective synthesis of piperidines bearing a trifluoromethyl (CF₃) group at the α-position to the nitrogen atom. ingentaconnect.combenthamdirect.comthieme-connect.com This reaction involves the cyclization of an amine precursor onto an iminium ion, which is generated in situ from the condensation of the amine with an aldehyde or its equivalent. researchgate.netresearchgate.net

The process can start from a β-amino ketal containing a trifluoromethyl group. thieme-connect.com Reaction with an aldehyde partner under acidic conditions (e.g., p-TsOH) triggers the formation of an intermediate iminium ion, which then undergoes intramolecular cyclization to form the piperidine ring. researchgate.net This method has been successfully used in the asymmetric synthesis of trifluoromethylated pipecolic acids and other complex piperidine derivatives. thieme-connect.comresearchgate.net The stereoselectivity of the cyclization allows for the preparation of highly enantioenriched products, making it a valuable tool for creating complex chiral N-heterocycles. thieme-connect.comresearchgate.net

Table 3: Overview of Mannich Reaction for α-Trifluoromethyl Piperidine Synthesis

| Precursor Type | Key Reagent | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| α-Trifluoromethyl-β-amino ketal | Aldehyde, Acid catalyst | α-Trifluoromethyl piperidones | Diastereoselective | thieme-connect.com |

| Enantiopure Tfm-aminoketal | Ethyl oxobutenoate | Enantioenriched Tfm-piperidines | High ee | researchgate.net |

| Trifluoromethyl amine | Aldehyde, p-TsOH | 2-Trifluoromethylpiperidines | Diastereoselective | researchgate.net |

This table summarizes the general approach and key features of the intramolecular Mannich reaction for this application.

Synthesis of Spiro-Fused Fluorinated Heterocycles

The tertiary alcohol functionality in this compound provides a key reactive handle for the construction of spiro-fused heterocyclic systems. These spirocycles are of great interest in drug discovery due to their rigid, three-dimensional structures. acs.org General strategies for forming spiropiperidines involve either the formation of the spiro-ring onto a pre-existing piperidine or the construction of the piperidine ring onto a pre-formed carbocyclic or heterocyclic ring. acs.orgrsc.org

One common approach to building a spiro-ring onto a piperidine core involves intramolecular cyclization reactions. For instance, a pre-formed piperidine, such as an N-protected 3-piperidone, can undergo reactions like a palladium-catalyzed intramolecular α-arylation to furnish a 3-spiropiperidine. whiterose.ac.uk In the context of this compound, the hydroxyl group can be converted into a suitable leaving group, followed by intramolecular nucleophilic substitution by a tethered nucleophile to form the spirocyclic system.

Alternatively, tandem reactions can be employed. A Prins/ene cascade process between a diene and an aromatic aldehyde has been shown to produce 3-spiropiperidines under mild conditions. whiterose.ac.uk Another method involves a samarium(II)-mediated stereoselective cyclization for the synthesis of aza-spirocycles. acs.org These methodologies, while not explicitly demonstrated on this compound, represent viable pathways for its conversion into spiro-fused fluorinated heterocycles.

The table below summarizes various synthetic strategies for spiropiperidines that could be adapted for this compound.

| Reaction Type | Description | Potential Application to this compound | Reference |

| Intramolecular Palladium-Catalyzed α-Arylation | Oxidative addition of palladium to an aryl halide tethered to the piperidine nitrogen, followed by reaction with the amide enolate. | The nitrogen of this compound could be functionalized with a suitable aryl halide-containing chain. | whiterose.ac.uk |

| Prins/Ene Cascade | A cascade reaction between a diene and an aldehyde to form a 3-spiropiperidine. | The hydroxyl group could be oxidized to a ketone, which could then participate in such a cascade. | whiterose.ac.uk |

| Samarium(II)-Mediated Stereoselective Cyclization | A radical cyclization method for the synthesis of aza-spirocycles. | The hydroxyl group could be converted to a leaving group to initiate a radical cyclization. | acs.org |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed RCM of a diene-substituted piperidine to form a spirocycle. | The nitrogen or the 4-position of the piperidine ring could be functionalized with an appropriate diene. | clockss.org |

Functionalization of the Piperidine and Fluoroalkyl Moieties

Further modification of the this compound scaffold can provide access to a diverse range of analogs with potentially improved biological activities. This functionalization can target the piperidine ring, specifically the nitrogen atom and the remaining CH2 groups, or the fluoromethyl substituent itself.

Functionalization of the Piperidine Ring

The piperidine nitrogen is a common site for functionalization. N-alkylation or N-arylation can be readily achieved using standard procedures. The choice of the N-substituent is crucial as it can significantly impact the compound's properties. For instance, rhodium-catalyzed C-H functionalization has been used to introduce substituents at various positions of the piperidine ring, with the site-selectivity being controlled by the nature of the N-protecting group. rsc.org

The hydroxyl group at the 3-position is another key point for modification. It can be esterified, etherified, or replaced with other functional groups. For example, retaining the hydroxyl group can be achieved during certain reactions by using triethylamine (B128534) as an additive. nih.govmdpi.com

The introduction of fluorine into the piperidine ring itself has been explored to modulate basicity and pharmacokinetic profiles. beilstein-journals.org Versatile synthetic strategies have been developed for the preparation of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines. beilstein-journals.org A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines involves the fluorination of ethyl 3-chloropropyl-2-cyanoacetate with N-fluorodibenzenesulfonimide (NFSI), followed by cyclization. researchgate.net

Functionalization of the Fluoroalkyl Moiety

The fluoromethyl group (CH2F) presents a greater challenge for direct functionalization due to the high strength of the C-F bond. However, indirect methods can be employed. For instance, if a trifluoromethyl (CF3) group is present instead of a fluoromethyl group, it can be activated under certain conditions. Niobium-catalyzed activation of aryl trifluoromethyl groups has been reported, leading to the functionalization of C-H bonds and the synthesis of N-heterocycles. nih.gov While this applies to aryl systems, it suggests the possibility of activating C-F bonds under specific catalytic conditions.

More commonly, the functionalization would occur on a precursor before the introduction of the fluorine atom. For example, a hydroxymethyl group could be further elaborated before a deoxyfluorination step. Deoxyfluorination reagents like sulfur tetrafluoride (SF4) can be used to convert alcohols to their corresponding fluorinated compounds. acs.org

The table below outlines potential functionalization strategies for the piperidine and fluoroalkyl moieties of this compound.

| Moiety | Functionalization Strategy | Description | Reference |

| Piperidine Nitrogen | N-Alkylation / N-Arylation | Standard nucleophilic substitution reactions with alkyl or aryl halides. | rsc.org |

| Piperidine Ring (C-H) | Rhodium-Catalyzed C-H Functionalization | Site-selective introduction of substituents controlled by the N-protecting group. | rsc.org |

| 3-Hydroxyl Group | Esterification / Etherification | Reaction with acyl chlorides, anhydrides, or alkyl halides. | nih.govmdpi.com |

| Fluoroalkyl Group (indirect) | Deoxyfluorination of a Precursor | Synthesis of a di-functionalized piperidine with a hydroxymethyl group, followed by selective fluorination. | acs.org |

| Trifluoromethyl Group (as an analog) | Niobium-Catalyzed Activation | Activation of the C-F bonds for further functionalization. | nih.gov |

Spectroscopic Characterization and Computational Studies of 3 Fluoromethyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination and conformational analysis of organic molecules, including the subject of this article, 3-(Fluoromethyl)piperidin-3-ol. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive toolkit for a multi-faceted analysis.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

The combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the complete assignment of the chemical structure of this compound. Each technique provides unique and complementary information.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, one would expect to observe distinct signals for the protons on the piperidine (B6355638) ring, the hydroxyl proton, and the protons of the fluoromethyl group. The chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment and dihedral angles between adjacent protons.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the carbon attached to the fluorine atom will be significantly influenced by the high electronegativity of fluorine, and its signal will appear as a doublet due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy : As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. biophysics.org The ¹⁹F NMR spectrum of this compound would show a characteristic signal for the fluoromethyl group, likely a triplet due to coupling with the two adjacent protons. The chemical shift of the fluorine signal is highly sensitive to its local electronic environment. biophysics.org

A representative, though not explicitly for this compound, set of expected NMR data is presented in the table below, based on analogous structures.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹H (Aromatic) | 7.2–7.4 (if substituted) | - |

| ¹H (Piperidine CH₂) | 3.0–4.0 | - |

| ¹H (Hydroxyl) | 1.5–2.5 (broad) | - |

| ¹³C (C-F) | ~110-120 (doublet) | ¹JCF ≈ 160-180 |

| ¹⁹F (CH₂F) | Varies | ²JFH ≈ 45-50 |

NMR Studies for Conformational Analysis and Stereochemical Purity Assessment

NMR spectroscopy is a powerful tool for investigating the conformational preferences and stereochemical integrity of cyclic molecules like piperidines. nih.govresearchgate.net The piperidine ring can exist in two primary chair conformations, with substituents occupying either axial or equatorial positions.

The relative orientation of the fluoromethyl and hydroxyl groups at the C3 position can be determined by analyzing the through-space and through-bond coupling constants, particularly the ³J(¹⁹F, ¹H) coupling. nih.govresearchgate.net The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This allows for the determination of the predominant conformation in solution. nih.gov Computational studies, often performed in conjunction with NMR experiments, can help rationalize the observed conformational preferences by calculating the relative free energies of different conformers. researchgate.net

Furthermore, for chiral derivatives of this compound, NMR spectroscopy, particularly in the presence of chiral derivatizing agents, can be employed to assess enantiomeric and diastereomeric purity. acs.org The formation of diastereomeric derivatives can lead to the resolution of signals for the different stereoisomers in the NMR spectrum, allowing for their quantification. acs.org

Fluorine Ligand-Based NMR Spectroscopy for Molecular Interactions

The fluorine nucleus in this compound can serve as a sensitive probe for studying molecular interactions. nih.gov Ligand-based ¹⁹F NMR screening is a powerful technique in drug discovery for identifying and characterizing the binding of small molecules to biological targets. nih.govpsu.edubiorxiv.org

When this compound binds to a protein or other macromolecule, changes in the chemical shift, line width, and relaxation rates of the ¹⁹F NMR signal can be observed. psu.edu These changes provide information about the binding event, the affinity of the interaction, and can even offer insights into the binding mode. biorxiv.org The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly well-suited for screening libraries of fluorinated compounds. psu.edu

Advanced Spectroscopic Techniques

Beyond NMR, other spectroscopic methods provide crucial information about the functional groups and three-dimensional structure of this compound.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if not N-substituted), C-H, and C-F bonds.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | ~3200 (broad) |

| N-H (secondary amine) | ~3300 |

| C-H (aliphatic) | ~2850-2960 |

| C-F (fluoroalkyl) | ~1100–1200 |

| C-N | ~1250 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. ebi.ac.uk For this compound, a single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. weizmann.ac.il This technique is invaluable for unambiguously determining the absolute configuration of chiral centers, which is crucial for understanding its biological activity. researchgate.net

The crystallographic data would also confirm the preferred conformation of the piperidine ring in the solid state, providing a static picture that can be compared with the dynamic conformational behavior observed in solution by NMR.

Mass Spectrometry for Molecular Characterization of Fluorinated Piperidines

Mass spectrometry (MS) is an indispensable technique for the molecular weight determination and structural elucidation of organic compounds, including fluorinated piperidines. Electron ionization (EI) mass spectrometry, a common technique, involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. uni-saarland.de The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

For a compound like this compound, the fragmentation in EI-MS would be expected to follow pathways characteristic of both piperidines and tertiary alcohols. The molecular ion (M⁺˙) may be observed, although it can sometimes be weak or absent in EI spectra. researchgate.net Key fragmentation pathways for piperidine rings often involve cleavage of the C-C bonds within the ring and the bonds adjacent to the nitrogen atom. The presence of the hydroxyl and fluoromethyl groups at the 3-position introduces specific fragmentation routes.

A primary fragmentation event would likely be the loss of the fluoromethyl group (•CH₂F) or a fluorine atom. Another common fragmentation for alcohols is the loss of a water molecule (H₂O). aip.org The cleavage of the bond between C3 and the fluoromethyl group would lead to a stable tertiary carbocation if the charge is retained on the piperidine ring. Alternatively, α-cleavage adjacent to the nitrogen is a characteristic fragmentation of piperidines.

A plausible fragmentation pattern for this compound under EI-MS is proposed in the table below. The exact relative abundances of these fragments would require experimental determination.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 133 | [C₆H₁₂FNO]⁺˙ (Molecular Ion) | Confirms molecular weight. |

| 115 | [M - H₂O]⁺˙ | Loss of water from the tertiary alcohol. |

| 100 | [M - CH₂F]⁺ | Loss of the fluoromethyl radical. |

| 86 | [C₅H₁₂N]⁺ | α-cleavage adjacent to the nitrogen, loss of C₂H₃FO. |

| 71 | [C₄H₉N]⁺ | Ring fragmentation. |

| 57 | [C₃H₇N]⁺ | Further ring fragmentation. |

This table presents hypothetical fragmentation patterns for this compound based on known mass spectrometry principles for similar structures.

Electrospray ionization (ESI), a softer ionization technique, is often used for polar molecules and is more likely to yield a prominent protonated molecule [M+H]⁺. nih.gov This would be particularly useful for confirming the molecular weight of this compound.

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to investigate the structural, electronic, and dynamic properties of molecules like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for studying the conformational preferences, electronic properties, and reactivity of organic molecules, including fluorinated piperidines. mdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, can be used to determine the optimized geometries of different conformers of this compound.

For piperidine rings, the chair conformation is generally the most stable. The substituents on the ring can adopt either axial or equatorial positions. In the case of this compound, the relative energies of the conformers with the fluoromethyl and hydroxyl groups in different orientations can be calculated to predict the most stable arrangement. These calculations can elucidate the impact of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or the fluorine atom on the conformational equilibrium.

DFT calculations also provide valuable information about the electronic properties of the molecule. Key parameters that can be computed include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into hyperconjugative interactions, such as those between the C-F bond and adjacent σ-orbitals, which can influence conformational stability.

| DFT-Calculated Property | Significance for this compound |

| Relative Conformational Energies | Predicts the most stable chair conformation (axial/equatorial orientation of substituents). |

| Dipole Moment | Quantifies the molecule's polarity, which influences its solubility and intermolecular interactions. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and electronic excitation energy. |

| Atomic Charges | Reveals the distribution of electron density within the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of a molecule over time. tubitak.gov.trnih.gov By simulating the atomic motions based on a force field, MD can explore the different accessible conformations of this compound and the transitions between them. mdpi.com

MD simulations are particularly useful for:

Sampling Conformational Space: Identifying the most populated conformational states and the energy barriers between them.

Studying Solvation Effects: Simulating the molecule in a solvent box (e.g., water) to understand how solvent interactions influence its conformation and dynamics.

Investigating Intramolecular Interactions: Observing the dynamics of intramolecular hydrogen bonds and other non-covalent interactions.

For this compound, MD simulations could reveal the flexibility of the piperidine ring and the rotational freedom of the fluoromethyl and hydroxyl groups. The results can be used to generate a Ramachandran-like plot for specific dihedral angles to visualize the allowed conformational space.

Chemoinformatic Analysis for Fragment Properties and Design

Chemoinformatics involves the use of computational methods to analyze chemical data, which is particularly relevant in the context of fragment-based drug discovery (FBDD). nih.gov Fluorinated fragments are of significant interest in FBDD due to the beneficial effects of fluorine on properties like metabolic stability and binding affinity. dtu.dk

This compound can be considered a three-dimensional (3D) fragment. Chemoinformatic tools can be used to evaluate its "fragment-likeness" based on various physicochemical properties. Key descriptors include:

Molecular Weight (MW): Fragments typically have a low molecular weight.

LogP: A measure of lipophilicity.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition.

Fraction of sp³ Carbons (Fsp³): A measure of the molecule's three-dimensionality, which is often desirable in drug candidates.

A chemoinformatic analysis of a library of fluorinated piperidines has shown that the position of the fluorine atom can significantly impact properties like pKa, which in turn can influence factors such as hERG liability. nih.gov The introduction of the fluoromethyl group in this compound is expected to lower the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart.

| Chemoinformatic Descriptor | Typical Value for Fragments | Significance for this compound |

| Molecular Weight | < 300 Da | The MW of 133.16 g/mol falls well within the fragment range. |

| cLogP | < 3 | The calculated LogP would indicate its lipophilicity. |

| Hydrogen Bond Donors | ≤ 3 | Has two hydrogen bond donors (OH and NH). |

| Hydrogen Bond Acceptors | ≤ 3 | Has three hydrogen bond acceptors (N, O, and F). |

| Fsp³ | High | The piperidine ring contributes to a high Fsp³ count, indicating good 3D character. |

This table provides a general chemoinformatic assessment based on established principles of fragment-based drug design.

Conclusion

Summary of Key Research Advancements on 3-(Fluoromethyl)piperidin-3-ol

Research specifically focused on this compound is still in its nascent stages, with detailed studies on its synthesis and biological activity not widely published. However, the compound is recognized as a valuable building block in medicinal chemistry. Its structural uniqueness, combining a tertiary alcohol and a fluoromethyl group on a piperidine (B6355638) ring, suggests its potential in the development of novel therapeutic agents. The presence of the fluorine atom can significantly alter properties such as pKa, lipophilicity, and metabolic stability, making it an attractive motif for drug design.

Advancements in the broader field of fluorinated piperidines provide a framework for understanding the potential of this compound. For instance, the diastereoselective synthesis of substituted monofluorinated piperidines has been a significant area of research, often requiring substrates with predefined stereochemistry. nih.gov The development of methods for creating such complex structures underscores the growing interest in this class of compounds.

Outstanding Challenges in Synthesis and Application of Fluorinated Piperidinols

The synthesis and application of fluorinated piperidinols, including this compound, are fraught with challenges that researchers are actively working to overcome.

Synthesis Challenges:

The introduction of fluorine into a piperidine ring is a complex task. Current synthetic routes for monofluorinated piperidines often rely on electrophilic fluorination, which necessitates the careful preparation of pre-functionalized precursors. nih.gov The synthesis of multifluorinated piperidines is even more demanding, frequently requiring multi-step syntheses. nih.gov

A significant hurdle is achieving stereoselectivity. The axial or equatorial orientation of the fluorine substituent can dramatically impact the biological activity of the final compound. nih.gov Developing synthetic methods that allow for precise control over the stereochemistry of the fluorine and other substituents on the piperidine ring is a key challenge.

Furthermore, the synthesis of fluorinated building blocks themselves can be difficult. The unique electronic effects of fluorine can render standard organic reactions unreliable. researchgate.net The development of robust and scalable synthetic routes to key intermediates like this compound is crucial for its wider application.

Application Challenges:

Another challenge lies in the potential for unexpected metabolic pathways or toxicity associated with fluorinated compounds. While the carbon-fluorine bond is generally stable, in vivo metabolism can sometimes lead to the formation of toxic metabolites. Thorough toxicological evaluation of any new fluorinated piperidinol is therefore essential.

Future Directions for Academic Research on the Chemical Compound

The limited specific research on this compound presents a clear opportunity for future academic exploration. The following areas represent promising avenues for investigation:

Development of Novel Synthetic Methodologies: A primary focus should be the development of efficient, stereoselective, and scalable syntheses of this compound and its derivatives. This could involve exploring new fluorinating reagents, catalytic methods, or asymmetric synthesis strategies.

Exploration of Biological Activity: Systematic screening of this compound and a library of its derivatives against a wide range of biological targets is warranted. Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, exploring its potential in this area would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Once biologically active compounds are identified, detailed SAR studies will be crucial to understand the contribution of the fluoromethyl and hydroxyl groups to the observed activity. This will guide the rational design of more potent and selective analogs.

Physicochemical and Pharmacokinetic Profiling: A comprehensive evaluation of the physicochemical properties (e.g., pKa, logP, solubility) and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion) of this compound is essential to assess its drug-like properties and potential for in vivo applications.

Computational Modeling: In silico studies can be employed to predict the binding modes of this compound derivatives to various protein targets and to rationalize observed SAR data, thereby accelerating the drug discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.